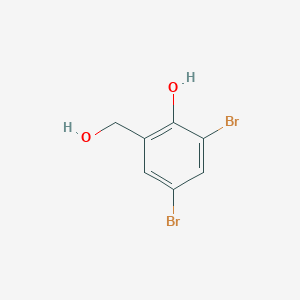
2,4-Dibromo-6-(hydroxymethyl)phenol
Descripción general
Descripción
“2,4-Dibromo-6-(hydroxymethyl)phenol” is a chemical compound with the formula C₇H₆Br₂O₂ . It has a molecular weight of 281.9293 g/mol .
Synthesis Analysis
The compound has been synthesized by one-pot condensation reaction of 9,10-phenanthrenequinone (1 mmol), 3,5-dibromo-2-hydroxybenzaldehyde (1 mmol) and ammonium acetate (2.5 mmol). The reaction was refluxed in ethanolic solvent in the presence of ceric ammonium nitrate .Molecular Structure Analysis
The compound crystalizes into a triclinic crystal system with P-1 space group . Various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis were performed to elucidate the structure of the crystal .Chemical Reactions Analysis
The electrochemical hydrodehalogenation of 2,4-dibromophenol has been studied by electrochemical reduction in H-cells and solid polymer electrolyte cells using catalyzed cathodes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.903 . It is stored at room temperature . The melting point is 115-117 degrees Celsius .Aplicaciones Científicas De Investigación
Prototropy and Radical Scavenging Activity
Research on Schiff bases related to 2,4-Dibromo-6-(hydroxymethyl)phenol has shown significant findings in terms of prototropy and radical scavenging activities. For instance, studies involving similar compounds have demonstrated their potential as therapeutic agents and ingredients in the medicinal and food industries, due to their antiradical activities (Ç. A. Kaştaş et al., 2017).
Synthesis and Spectroscopic Studies
The synthesis and spectroscopic analysis of compounds structurally similar to 2,4-Dibromo-6-(hydroxymethyl)phenol have been explored. This includes the use of various experimental and computational techniques to investigate their molecular properties, offering insights into their potential applications in fields like organic chemistry and materials science (Y. Ulaş, 2021).
Catalytic Applications
Studies have also delved into the catalytic applications of compounds related to 2,4-Dibromo-6-(hydroxymethyl)phenol. This includes their use in selective syntheses, demonstrating their effectiveness in facilitating specific chemical reactions, which can be valuable in industrial and pharmaceutical contexts (M. Komiyama, 1989).
High-Nuclearity Clusters
In the field of coordination chemistry, derivatives of 2,4-Dibromo-6-(hydroxymethyl)phenol have been used to synthesize high-nuclearity clusters with interesting magnetic properties. This has implications for the development of new materials with specific magnetic characteristics (T. Glaser et al., 2009).
Wastewater Treatment
There's also research indicating the use of related phenolic compounds in wastewater treatment processes. These compounds have been tested for their effectiveness in degrading toxic phenolic compounds in industrial wastewater, emphasizing their potential role in environmental protection (S. V. Ghaisani et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dibromo-6-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZRBIBAABFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348455 | |
| Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(hydroxymethyl)phenol | |
CAS RN |
2183-54-2 | |
| Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

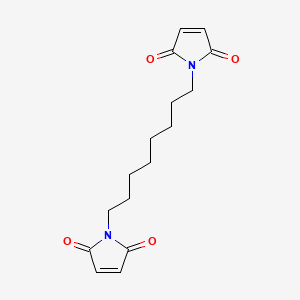
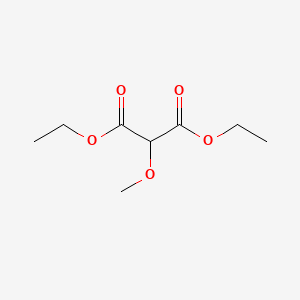
![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)

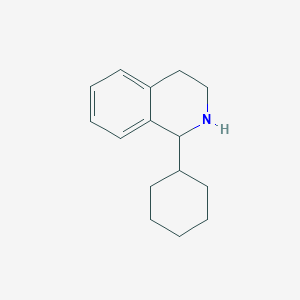

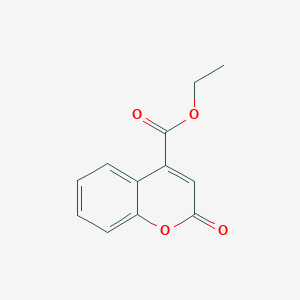

![3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1617280.png)
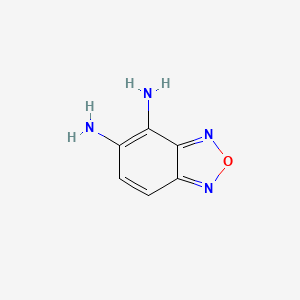
![2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid](/img/structure/B1617282.png)
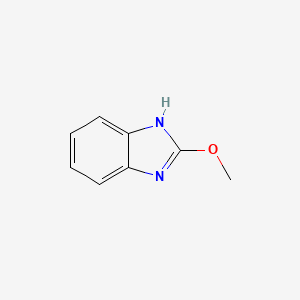

![1,2,3,6,7,8,11,12-Octahydrobenzo[e]pyren-9(10H)-one](/img/structure/B1617290.png)